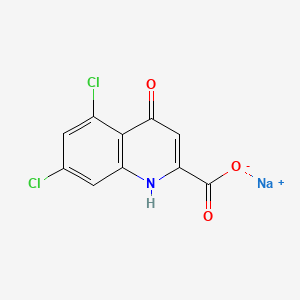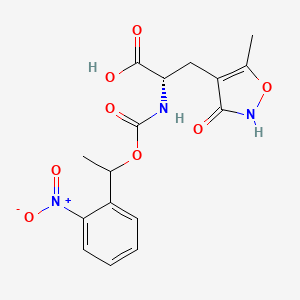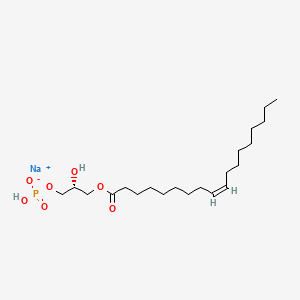![molecular formula C25H24Cl2N6 B560336 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LDN 193189 dihydrochloride: is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting activin receptor-like kinases 2 and 3 (ALK2 and ALK3). This compound is widely used in scientific research due to its ability to inhibit BMP signaling pathways, which are crucial in various biological processes such as bone formation and development .
作用机制
LDN 193189 二盐酸盐通过选择性抑制 BMP I 型受体 ALK2 和 ALK3 发挥作用。这种抑制阻止了 SMAD1/5/8 蛋白的磷酸化,SMAD1/5/8 蛋白是 BMP 信号的关键介质。 通过阻断这条通路,LDN 193189 二盐酸盐可以调节各种生物过程,包括细胞分化、增殖和凋亡 .
生化分析
Biochemical Properties
It shows specificity for ALK1, 2, 3, and 6 over ALK4 and 5 .
Cellular Effects
LDN 193189 dihydrochloride influences cell function by inhibiting BMP4-mediated Smad1/5/8 activation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LDN 193189 dihydrochloride involves binding interactions with ALKs, leading to the inhibition of SMAD1/5/8 phosphorylation . This results in changes in gene expression and impacts BMP signaling .
Temporal Effects in Laboratory Settings
Its potent and selective inhibition of ALK2 and ALK3 suggests potential long-term effects on cellular function .
Metabolic Pathways
LDN 193189 dihydrochloride is involved in the BMP signaling pathway . It interacts with ALKs, which are key enzymes in this pathway .
准备方法
合成路线和反应条件: : LDN 193189 二盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。主要步骤包括:
- 吡唑并 [1,5-a] 嘧啶核的形成。
- 喹啉部分的引入。
- 用哌嗪基苯基进行功能化。
- 转化为二盐酸盐形式。
工业生产方法: : LDN 193189 二盐酸盐的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度起始材料。
- 控制反应条件,例如温度、压力和 pH 值。
- 纯化步骤包括结晶和重结晶,以获得纯度大于 98% 的最终产物 .
化学反应分析
反应类型: : 由于存在反应性官能团,LDN 193189 二盐酸盐主要发生取代反应。它还可以在特定条件下参与氧化和还原反应。
常用试剂和条件
取代反应: 通常涉及在温和至中等条件下的亲核试剂或亲电试剂。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂。
主要产物: : 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成具有修饰官能团的各种衍生物,而氧化和还原反应会导致化合物的氧化态发生改变 .
科学研究应用
LDN 193189 二盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作研究 BMP 信号通路及其在化学反应中的作用的工具化合物。
生物学: 用于将人多能干细胞分化为特定细胞类型,例如运动神经元和伤害感受性感觉神经元。
医学: 正在研究其在与异常 BMP 信号相关的疾病中的潜在治疗应用,例如进行性骨化纤维发育不良和某些癌症。
工业: 用于开发针对 BMP 通路的新药和治疗剂.
相似化合物的比较
类似化合物
Dorsomorphin: 另一种 BMP 通路抑制剂,具有类似的作用机制,但选择性较低。
LDN 214117: 一种相关的化合物,对 BMP 受体具有可比的抑制效应。
LDN 212854: 具有结构相似性,并靶向相同的 BMP 受体。
独特性: : LDN 193189 二盐酸盐因其在抑制 ALK2 和 ALK3 受体方面的高选择性和效力而脱颖而出。 这使其成为研究 BMP 信号通路及其在各种疾病中的意义的宝贵工具 .
属性
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXLLAILGGLRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)
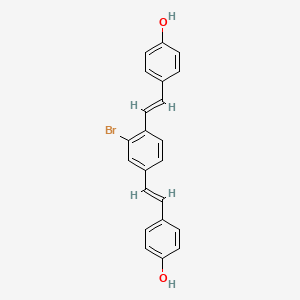

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)
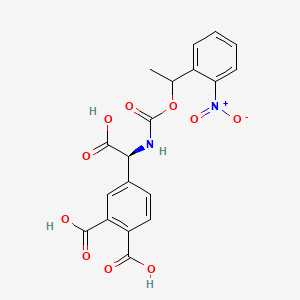
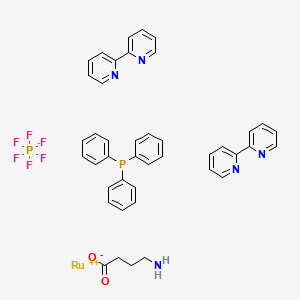
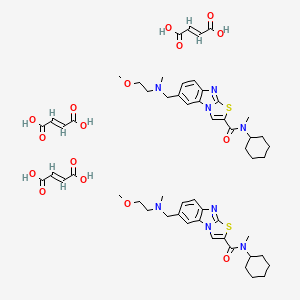
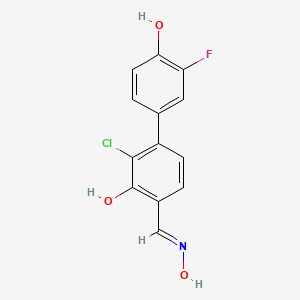
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)
![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)
